molecular formula C10H11F3N2 B1401980 3-(Pyrrolidin-1-yl)-4-(trifluoromethyl)pyridine CAS No. 1707367-77-8

3-(Pyrrolidin-1-yl)-4-(trifluoromethyl)pyridine

Cat. No. B1401980
CAS RN: 1707367-77-8
M. Wt: 216.2 g/mol
InChI Key: MUZNDJQBAPAJNK-UHFFFAOYSA-N
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Description

3-(Pyrrolidin-1-yl)-4-(trifluoromethyl)pyridine, also known as CPTP, is a chemical compound that has garnered significant attention in scientific research due to its potential as a pharmaceutical agent. CPTP belongs to the class of pyridine derivatives, and its unique chemical structure makes it a promising candidate for various applications in the field of medicinal chemistry.

Scientific Research Applications

Synthesis and Chemical Applications

  • Synthesis of Trifluoromethyl-Substituted Aminopyrroles : A study by Khlebnikov et al. (2018) explored the use of 1-(3,3,3-Trifluoro-2,2-dihydroxypropyl)pyridin-1-ium bromide as a building block for creating trifluoromethyl-substituted aminopyrroles, demonstrating the potential of 3-(Pyrrolidin-1-yl)-4-(trifluoromethyl)pyridine in synthesizing complex organic compounds (Khlebnikov et al., 2018).
  • Metalation and Functionalization of Trifluoromethyl-Substituted Pyridines : Research by Schlosser and Marull (2003) showed that 3-(trifluoromethyl)pyridine and similar compounds can undergo selective metalation and subsequent functionalization, highlighting their versatility in chemical synthesis (Schlosser & Marull, 2003).

Applications in Organic Light-Emitting Diodes (OLEDs)

  • New Class of Sky-Blue-Emitting Ir(III) Phosphors : Chang et al. (2013) utilized derivatives of this compound in synthesizing heteroleptic Ir(III) metal complexes, which were applied in high-performance OLEDs, showcasing its role in advanced material science (Chang et al., 2013).
  • Mechanoluminescent Pt(II) Phosphors in OLEDs : Huang et al. (2013) reported the synthesis of Pt(II) complexes using 3-trifluoromethyl-1H-pyrazol-5-yl)pyridine, a related compound, for creating efficient and mechanoluminescent OLEDs (Huang et al., 2013).

Synthesis of Heterocyclic Compounds

  • Synthesis of Novel Pyrrolidines : Research by Markitanov et al. (2016) involved the synthesis of new 4-(trifluoromethyl)pyrrolidines, indicating the significance of this compound in creating novel heterocyclic compounds with potential applications in various fields (Markitanov et al., 2016).

properties

IUPAC Name

3-pyrrolidin-1-yl-4-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3N2/c11-10(12,13)8-3-4-14-7-9(8)15-5-1-2-6-15/h3-4,7H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUZNDJQBAPAJNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=CN=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901233447
Record name Pyridine, 3-(1-pyrrolidinyl)-4-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901233447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1707367-77-8
Record name Pyridine, 3-(1-pyrrolidinyl)-4-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1707367-77-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 3-(1-pyrrolidinyl)-4-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901233447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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